Cas no 2171813-53-7 (2-(2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}ethyl)sulfanylacetic acid)
2171813-53-7 structure
Product Name:2-(2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}ethyl)sulfanylacetic acid
CAS-nummer:2171813-53-7
MF:C26H23ClN2O5S
MW:510.989224672318
CID:5829338
PubChem ID:165548018
Update Time:2025-06-08
2-(2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}ethyl)sulfanylacetic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-(2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}ethyl)sulfanylacetic acid
- 2-[(2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}ethyl)sulfanyl]acetic acid
- EN300-1514287
- 2171813-53-7
-
- Inchi: 1S/C26H23ClN2O5S/c27-22-10-9-16(25(32)28-11-12-35-15-24(30)31)13-23(22)29-26(33)34-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,13,21H,11-12,14-15H2,(H,28,32)(H,29,33)(H,30,31)
- InChI-sleutel: BLGLYIYCMVGNQR-UHFFFAOYSA-N
- LACHT: ClC1=CC=C(C(NCCSCC(=O)O)=O)C=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Berekende eigenschappen
- Exacte massa: 510.1016207g/mol
- Monoisotopische massa: 510.1016207g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 10
- Complexiteit: 733
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.8
- Topologisch pooloppervlak: 130Ų
2-(2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}ethyl)sulfanylacetic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1514287-0.05g |
2-[(2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}ethyl)sulfanyl]acetic acid |
2171813-53-7 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1514287-0.1g |
2-[(2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}ethyl)sulfanyl]acetic acid |
2171813-53-7 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1514287-0.25g |
2-[(2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}ethyl)sulfanyl]acetic acid |
2171813-53-7 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1514287-0.5g |
2-[(2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}ethyl)sulfanyl]acetic acid |
2171813-53-7 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1514287-1.0g |
2-[(2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}ethyl)sulfanyl]acetic acid |
2171813-53-7 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1514287-2.5g |
2-[(2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}ethyl)sulfanyl]acetic acid |
2171813-53-7 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1514287-5.0g |
2-[(2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}ethyl)sulfanyl]acetic acid |
2171813-53-7 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1514287-10.0g |
2-[(2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}ethyl)sulfanyl]acetic acid |
2171813-53-7 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1514287-50mg |
2-[(2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}ethyl)sulfanyl]acetic acid |
2171813-53-7 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1514287-100mg |
2-[(2-{[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}ethyl)sulfanyl]acetic acid |
2171813-53-7 | 100mg |
$2963.0 | 2023-09-27 |
2-(2-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}ethyl)sulfanylacetic acid Gerelateerde literatuur
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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